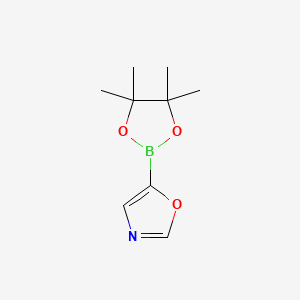

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an oxazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole typically involves the reaction of oxazole derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an oxazole halide with a boronic acid or ester under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a palladium catalyst like palladium acetate or palladium chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole undergoes various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boron atom typically yields boronic acids, while reduction of the oxazole ring can produce various amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating the formation of carbon-carbon bonds. Additionally, the oxazole ring can participate in various chemical reactions, further enhancing the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the oxazole ring, making it less versatile in certain reactions.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound contains a pyrazole ring instead of an oxazole ring, which can affect its reactivity and applications.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring, offering different electronic properties compared to the oxazole ring.

Uniqueness

The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole lies in its combination of a boron-containing dioxaborolane ring and an oxazole ring. This structure provides a balance of stability and reactivity, making it a valuable reagent in various chemical transformations and applications.

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a compound of interest due to its unique structural features and potential applications in medicinal chemistry. The compound contains a boron-containing moiety that may impart distinctive biological properties. This article aims to explore the biological activity of this compound by reviewing relevant literature and research findings.

The chemical formula for this compound is C11H15BO2 with a molecular weight of approximately 205.06 g/mol. The presence of the dioxaborolane group suggests potential reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1033752-94-1 |

| Molecular Formula | C₁₁H₁₅BO₂ |

| Molecular Weight | 205.06 g/mol |

| Appearance | White to off-white powder |

Research indicates that compounds containing boron can exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The dioxaborolane moiety may facilitate interactions with biomolecules through boron coordination chemistry.

- Anticancer Activity : Preliminary studies have suggested that boron-containing compounds can inhibit cancer cell proliferation. The mechanism may involve the disruption of cellular signaling pathways critical for tumor growth.

- Antimicrobial Properties : Some studies have highlighted the potential of boron compounds in exhibiting antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes.

Case Studies

A recent study explored the synthesis and biological screening of quinoxaline-containing synthetic lipoxin A4 mimetics that included derivatives of boron compounds. These compounds demonstrated promising anti-inflammatory effects in vitro and in vivo models, suggesting that structural modifications involving dioxaborolane could enhance biological activity.

Research Findings

Several studies have focused on the synthesis and characterization of boron-containing compounds similar to this compound:

- Study on COFs : A study reported the use of similar dioxaborolane derivatives in the preparation of covalent organic frameworks (COFs), which exhibited properties suitable for photocatalytic applications and luminescence. This indicates potential secondary applications in materials science that could correlate with biological functionalities .

- FXIa Inhibition : Another research effort identified a novel FXIa inhibitor inspired by boron-containing scaffolds. This study emphasized the importance of structural features in achieving desired pharmacological profiles .

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRZPADYMLKNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699448 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-84-0 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.